BAY1143269 -

BAY1143269

Catalog Number: EVT-256348
CAS Number:
Molecular Formula: C31H44N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1143269 is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MKNK1), with potential antineoplastic activity. Upon oral administration, MKNK1 inhibitor BAY 1143269 binds to MKNK1, there
Overview

BAY1143269 is a small-molecule inhibitor specifically targeting the dual mitogen-activated protein kinase-interacting protein kinases 1 and 2 (MNK1 and MNK2). These kinases are involved in regulating various cellular processes, including protein synthesis and cell proliferation, and play significant roles in oncogenesis. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth by interfering with the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), which is crucial for the translation of oncogenic mRNAs .

Source

BAY1143269 was developed through rational drug design based on the structural characteristics of previously identified MNK inhibitors. It is synthesized from a scaffold that incorporates specific functional groups to enhance its binding affinity to the MNK active site .

Classification

BAY1143269 belongs to the class of imidazole-containing compounds and is categorized as a protein kinase inhibitor. Its primary mechanism of action involves inhibition of MNK1 and MNK2, which are serine-threonine kinases that regulate important signaling pathways related to cancer progression .

Synthesis Analysis

Methods

The synthesis of BAY1143269 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthetic route typically includes:

  1. Formation of the Core Structure: The starting materials undergo cyclization reactions to form the pyrazolo[3,4-b]pyridine core.
  2. Functional Group Modifications: Specific substituents are introduced at various positions on the core structure to optimize binding affinity and selectivity for MNK1/2.
  3. Purification and Characterization: The final compound is purified using chromatographic techniques and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry .

Technical Details

The synthesis may involve reactions such as:

  • Nucleophilic substitutions to introduce halogens or other functional groups.
  • Oxidation and reduction steps to modify existing functional groups.
  • Cyclization reactions that form the pyrazole ring system critical for activity against MNK kinases.
Molecular Structure Analysis

Structure

BAY1143269 has a complex molecular structure characterized by its pyrazolo[3,4-b]pyridine core, which is essential for its interaction with the ATP binding site of MNK1/2. The precise arrangement of atoms allows for optimal interactions with key residues in the kinase's active site.

Data

The molecular formula for BAY1143269 is C15_{15}H13_{13}N5_{5}O, and it has a molecular weight of approximately 273.30 g/mol. Its structural features include:

  • A pyrazole ring: Contributing to its kinase inhibitory activity.
  • A pyridine moiety: Enhancing solubility and bioavailability.
  • Substituents: Tailored to improve specificity towards MNK1/2 over other kinases .
Chemical Reactions Analysis

Reactions

BAY1143269 primarily acts through competitive inhibition of MNK1/2 by binding to their ATP-binding sites. This prevents the phosphorylation of substrates such as eIF4E, thereby disrupting downstream signaling pathways critical for cancer cell survival and proliferation.

Technical Details

In vitro studies have demonstrated that BAY1143269 effectively inhibits MNK1/2 activity in a dose-dependent manner, leading to reduced levels of phosphorylated eIF4E in treated cells. This inhibition has been linked to decreased expression of oncogenic proteins involved in tumor growth and survival .

Mechanism of Action

Process

BAY1143269 exerts its effects by binding to the active site of MNK1/2, thereby blocking ATP access necessary for kinase activity. This inhibition leads to:

  • Reduced phosphorylation of eIF4E: Impairing the translation of mRNAs that promote cell growth and division.
  • Altered gene expression profiles: Affecting genes involved in cell cycle regulation, apoptosis, and immune response.

Data

Studies have shown that treatment with BAY1143269 results in significant downregulation of key oncogenic pathways, including those regulated by eIF4E, leading to enhanced apoptosis in cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

BAY1143269 is typically characterized by its solid-state properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture and light. Its pH stability range is optimal between 6-8, which aligns with physiological conditions.

Relevant Data or Analyses

The compound's logP (partition coefficient) indicates moderate lipophilicity, which supports its potential bioavailability when administered in vivo .

Applications

BAY1143269 has significant potential applications in cancer therapy due to its ability to inhibit MNK1/2. Its use has been explored in various preclinical models for:

  • Soft tissue sarcomas: Demonstrating antiproliferative effects against specific cancer cell lines.
  • Combination therapies: Enhancing efficacy when used alongside other anticancer agents targeting different pathways.

Ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens for clinical applications .

Mechanistic Basis of BAY1143269 as a MNK1 Inhibitor

Structural and Functional Targeting of MNK1 Kinase Domain

BAY1143269 is a small-molecule inhibitor identified through high-throughput screening and lead optimization, specifically designed to target the MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) [1] [2]. Its potency stems from selective interactions with the unique structural features of the MNK1 kinase domain. Unlike typical protein kinases that possess a conserved DFG (Asp-Phe-Gly) motif in the ATP-binding pocket, MNK1 and MNK2 contain a distinctive DFD motif (Asp-Phe-Asp) [7] [9]. This alteration influences ATP binding and creates a structural niche exploitable for selective inhibition. BAY1143269 binds to the inactive conformation of MNK1, engaging with hydrophobic residues adjacent to the DFD motif and inducing allosteric changes that prevent kinase activation [9].

Biochemical assays reveal BAY1143269 exhibits nanomolar inhibitory activity (IC₅₀ < 10 nM) against MNK1, with >100-fold selectivity over MNK2 and other kinases like PKC or PIM1 [1] [7]. This selectivity is attributed to its interaction with the activation loop’s autoinhibitory module, which is more stringent in MNK1 than in MNK2 [9]. Molecular dynamics simulations confirm that BAY1143269 stabilizes MNK1 in a closed, inactive state, contrasting with ATP-competitive inhibitors that paradoxically prime the kinase for activation [9].

Table 1: Key Structural Motifs Targeted by BAY1143269 in MNK1

Structural ElementRole in MNK1 FunctionImpact of BAY1143269 Binding
DFD MotifAlters ATP-binding specificityBlocks ATP access via steric hindrance
Hydrophobic PocketAdjacent to catalytic siteInduces allosteric inactivation
Activation LoopAuto-inhibitory moduleStabilizes inactive conformation

Suppression of eIF4E Phosphorylation and Oncogenic Translation Initiation

The primary downstream target of MNK1 is eukaryotic translation initiation factor 4E (eIF4E), phosphorylated at Ser209. eIF4E phosphorylation is oncogenic, promoting the translation of mRNAs encoding proteins involved in proliferation, angiogenesis, and survival [1] [7]. BAY1143269 disrupts this axis by inhibiting MNK1-mediated eIF4E phosphorylation, as demonstrated in non-small cell lung cancer (NSCLC) and glioblastoma models [1] [5].

In vitro, BAY1143269 reduces phospho-eIF4E (p-eIF4E) levels by >80% in tumor cells, weakening eIF4E’s affinity for the 5ʹ-cap structure of mRNAs (m⁷GTP) [7]. This impairs the translation of oncogenic transcripts:

  • VEGF and FGF-2: Critical for angiogenesis.
  • Survivin and MCL-1: Anti-apoptotic proteins.
  • MMP-9 and SNAIL: Drivers of epithelial-mesenchymal transition (EMT) and metastasis [1] [5] [7].

In glioblastoma, BAY1143269 suppresses tumor-derived VEGF secretion, inhibiting capillary network formation in endothelial cells and disrupting the tumor pro-angiogenic microenvironment [5]. Xenograft studies show that oral administration of BAY1143269 decreases p-eIF4E and VEGF levels in tumors by >50%, correlating with reduced tumor growth [5].

Table 2: Oncogenic Proteins Downregulated via BAY1143269-Mediated eIF4E Suppression

Oncogenic ProteinFunction in CancerBAY1143269-Induced Reduction
VEGFAngiogenesis, metastasis>60% in glioblastoma models
SurvivinApoptosis evasion70% in NSCLC cell lines
MMP-9Extracellular matrix remodeling55% in patient-derived xenografts
MCL-1Mitochondrial apoptosis blockade65% across solid tumors

Modulation of MAPK-PI3K Pathway Crosstalk via MNK1 Inhibition

BAY1143269 exerts broader effects by disrupting crosstalk between the MAPK and PI3K/AKT pathways, which are frequently co-activated in cancers [3] [7] [9]. MNK1 sits at the junction of these pathways, integrating signals from ERK (MAPK) and mTOR (PI3K). Inhibition of MNK1 by BAY1143269 uncouples this synergy:

  • MAPK Pathway: ERK phosphorylates MNK1, enhancing its kinase activity. BAY1143269 prevents ERK-induced MNK1 activation, reducing eIF4E phosphorylation independently of ERK blockade [7] [9].
  • PI3K/AKT Pathway: MNK1 promotes mTORC1 assembly and activity. BAY1143269 indirectly suppresses mTORC1-driven cap-dependent translation, synergizing with PI3K inhibitors [7] [10].

In NSCLC models, BAY1143269 combined with cisplatin delays tumor regrowth by 40% compared to monotherapy, attributed to dual suppression of MAPK-driven proliferation (cyclin D1) and PI3K-mediated survival (BCL-2) [1] [3]. Additionally, BAY1143269 reshapes the tumor immune microenvironment:

  • Reduces PD-L1 expression on tumor cells, enhancing T-cell-mediated cytotoxicity [7] [10].
  • Suppresses myeloid-derived suppressor cells (MDSCs), alleviating immunosuppression [5] [10].

Computational modeling of PI3K/AKT-MAPK crosstalk in melanoma confirms that MNK1 inhibition amplifies the efficacy of pathway-specific inhibitors by preventing compensatory feedback loops [4] [9].

Table 3: BAY1143269 Compound Profile

AttributeDetail
IUPAC NameNot disclosed in literature
SynonymsBAY 1143269
Drug TypeSmall molecule
TargetMAP kinase-interacting serine/threonine-protein kinase 1 (MNK1)
MechanismAllosteric MNK1 inhibitor (inactive conformation)
Highest PhasePhase 1 (Discontinued as monotherapy)
Key IndicationsNSCLC, Glioblastoma (preclinical)
Originator OrganizationBayer AG

Properties

Product Name

BAY1143269

Molecular Formula

C31H44N4O2

Synonyms

BAY1143269; BAY 1143269; BAY-1143269.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.